2-Palmitoyl-sn-glycero-3-phosphocholine
2-Palmitoyl-sn-glycero-3-phosphocholine
2-palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2. It derives from a hexadecanoic acid.
PC(0:0/16:0), also known as 2-palmitoyl-GPC or lysopc(16:0), belongs to the class of organic compounds known as 2-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-2 position, and linked at position 3 to a phosphocholine. Thus, PC(0:0/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(0:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(0:0/16:0) can be biosynthesized from hexadecanoic acid.
PC(0:0/16:0), also known as 2-palmitoyl-GPC or lysopc(16:0), belongs to the class of organic compounds known as 2-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-2 position, and linked at position 3 to a phosphocholine. Thus, PC(0:0/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(0:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(0:0/16:0) can be biosynthesized from hexadecanoic acid.
Brand Name:
Vulcanchem
CAS No.:
66757-27-5
VCID:
VC0138125
InChI:
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula:
C24H50NO7P
Molecular Weight:
495.6 g/mol
2-Palmitoyl-sn-glycero-3-phosphocholine
CAS No.: 66757-27-5
Reference Standards
VCID: VC0138125
Molecular Formula: C24H50NO7P
Molecular Weight: 495.6 g/mol
CAS No. | 66757-27-5 |
---|---|
Product Name | 2-Palmitoyl-sn-glycero-3-phosphocholine |
Molecular Formula | C24H50NO7P |
Molecular Weight | 495.6 g/mol |
IUPAC Name | [(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 |
Standard InChIKey | NEGQHKSYEYVFTD-HSZRJFAPSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Description | 2-palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2. It derives from a hexadecanoic acid. PC(0:0/16:0), also known as 2-palmitoyl-GPC or lysopc(16:0), belongs to the class of organic compounds known as 2-acyl-sn-glycero-3-phosphocholines. These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-2 position, and linked at position 3 to a phosphocholine. Thus, PC(0:0/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(0:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(0:0/16:0) can be biosynthesized from hexadecanoic acid. |
Synonyms | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatetracosan-1-aminium 4-Oxide; |
PubChem Compound | 15061532 |
Last Modified | Dec 23 2021 |
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